Superior and Equipotent Competitive Antagonism at Both alpha1 and beta1 Thyroid Hormone Receptors
In a direct comparative study of amiodarone analogs, L-3373 demonstrated competitive T3 antagonism at both alpha1-T3R and beta1-T3R, a profile not shared by the major amiodarone metabolite desethylamiodarone (DEA) or the related analog desdiethylamiodarone (DDEA) [1]. L-3373 exhibited IC50 values of 3.8 ± 1.0 × 10⁻⁵ M and 3.6 ± 0.5 × 10⁻⁵ M for alpha1-T3R and beta1-T3R, respectively, indicating equipotent inhibition of both receptor subtypes [1]. In contrast, DEA (IC50: 4.7 ± 0.9 vs. 2.7 ± 1.4 × 10⁻⁵ M) and DDEA (IC50: 3.7 ± 0.9 vs. 1.9 ± 0.3 × 10⁻⁵ M) exhibited a statistically significant potency bias (P < 0.001) [1].
| Evidence Dimension | Inhibition of T3 binding to thyroid hormone receptors (IC50) |
|---|---|
| Target Compound Data | alpha1-T3R: 3.8 ± 1.0 × 10⁻⁵ M; beta1-T3R: 3.6 ± 0.5 × 10⁻⁵ M |
| Comparator Or Baseline | DEA: alpha1 4.7 ± 0.9, beta1 2.7 ± 1.4 (P<0.001); DDEA: alpha1 3.7 ± 0.9, beta1 1.9 ± 0.3 (P<0.001) |
| Quantified Difference | No significant difference between alpha1 and beta1 for L-3373 (P=NS), in contrast to the significant subtype bias observed with DEA and DDEA |
| Conditions | In vitro binding assay using recombinant human alpha1-T3R and beta1-T3R |
Why This Matters
This equipotent, dual-subtype competitive antagonism makes L-3373 the preferred tool for studies requiring unbiased blockade of both T3 receptor isoforms, avoiding the confounding beta1-biased noncompetitive effects of other analogs.
- [1] van Beeren HC, Bakker O, Wiersinga WM. Structure-function relationship of the inhibition of the 3,5,3'-triiodothyronine binding to the alpha1- and beta1-thyroid hormone receptor by amiodarone analogs. Endocrinology. 1996 Jul;137(7):2807-14. View Source
